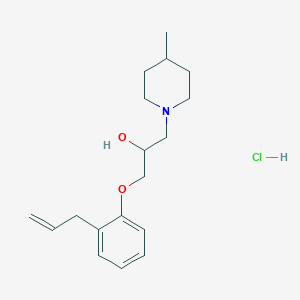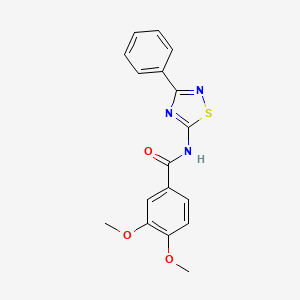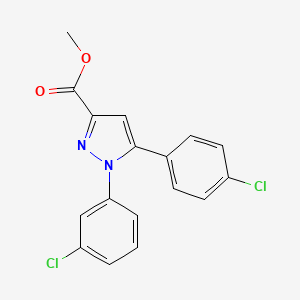
methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C17H12Cl2N2O2 and its molecular weight is 347.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticidal Activity
Research demonstrates the stereochemical basis for the insecticidal activity of derivatives of pyrazoline, including the synthesis of compounds related to methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. These compounds have been evaluated for their effectiveness against pests like American cockroaches and house flies, highlighting the significance of stereochemistry in enhancing insecticidal properties (Hasan et al., 1996).
Synthesis and Structural Analysis
A one-pot synthesis method for derivatives of the compound demonstrates a green approach, producing pyrano pyrimidine carboxylate derivatives with good yields. This highlights the advancements in synthetic methodologies that are more environmentally friendly and efficient (Yadav et al., 2021).
Antimicrobial and Anticancer Properties
Several studies have synthesized novel pyrazole derivatives from the compound, evaluating their potential as antimicrobial and anticancer agents. Some derivatives have shown higher anticancer activity compared to reference drugs, indicating their potential in medical research for developing new treatments (Hafez et al., 2016).
Corrosion Inhibition
Derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. The studies reveal significant inhibition efficiency, suggesting potential industrial applications in protecting metals from corrosion (Yadav et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the proliferation of colon cancer cells . They potentially act through the HSP90 and TRAP1 mediated signaling pathway .
Mode of Action
It’s suggested that the compound interacts with its targets, leading toinhibition of cell proliferation . The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway .
Biochemical Pathways
It’s suggested that the compound may influence theHSP90 and TRAP1 mediated signaling pathway , which plays a crucial role in cellular processes such as signal transduction, protein folding, and protein degradation.
Result of Action
The compound has been found to selectively inhibit the proliferation of colon cancer cells . It was observed that there was a loss of DAPI staining in the compound-treated cancerous cells, indicating nuclear disintegration .
Propiedades
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-5-7-12(18)8-6-11)21(20-15)14-4-2-3-13(19)9-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTVVKPZONUBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
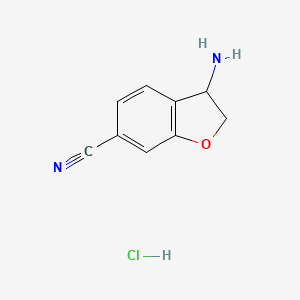
![[4-(Hydroxymethyl)phenyl]methyl 4-(prop-2-enoylamino)benzoate](/img/structure/B2744151.png)
![Bicyclo[3.2.0]heptan-3-one](/img/structure/B2744154.png)
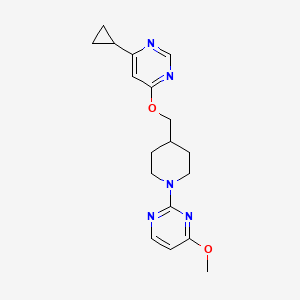
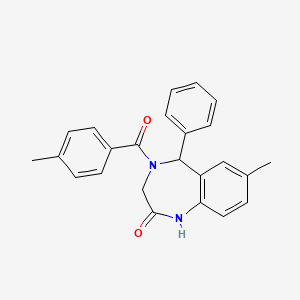
![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)
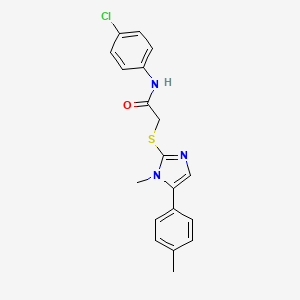
![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)
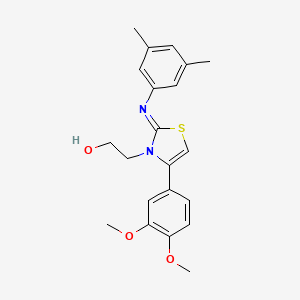
![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)
![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)

